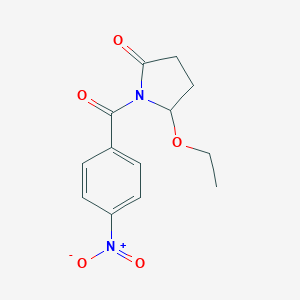

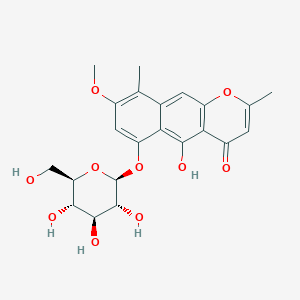

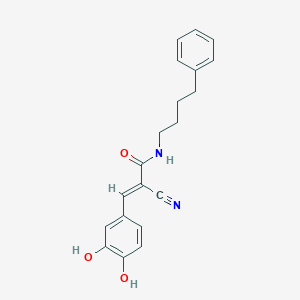

![molecular formula C14H12N2O2S B145186 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-46-5](/img/structure/B145186.png)

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde" is a derivative of the imidazo[2,1-b]thiazole class. While the provided papers do not directly discuss this specific compound, they do provide insight into the broader class of compounds to which it belongs. Imidazo[2,1-b]thiazoles are heterocyclic compounds that have garnered interest due to their potential pharmacological properties. The papers discuss derivatives of imidazo[2,1-b]thiazoles, which are relevant for understanding the general chemical behavior and possible applications of the compound .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the formation of the imidazo[2,1-b]thiazole core followed by various substitutions at specific positions on the heterocycle to achieve the desired properties. The second paper describes the synthesis of a series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, which suggests that the synthesis of the compound would likely involve similar strategies, such as the introduction of a methoxyphenyl group and a methyl group at specific positions on the imidazo[2,1-b]thiazole skeleton .

Molecular Structure Analysis

The first paper provides details on the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde. It crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular interactions such as C-H…N, C-H…O, and C-H…F interactions . These findings suggest that the compound "6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde" may also exhibit similar intermolecular interactions, which could influence its crystalline structure and stability.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to "6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde," they do discuss the reactivity of related imidazo[2,1-b]thiazole derivatives. These compounds can participate in various chemical reactions, which are often dictated by the substituents present on the heterocyclic core. The presence of a methoxy group and a carbaldehyde function in the compound suggests potential sites for nucleophilic attack and the possibility of forming adducts or undergoing condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents such as methoxy and methyl groups can affect properties like solubility, melting point, and chemical stability. The papers indicate that these compounds have been evaluated for their anti-inflammatory and immunoregulatory properties, suggesting that the compound may also possess similar biological activities . The specific physical and chemical properties of "6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde" would need to be determined experimentally, as they are not discussed in the provided papers.

Applications De Recherche Scientifique

Synthetic Methodologies and Applications

- Synthetic Approaches for Azolylthiazoles : This includes the development of methods for synthesizing benzimidazoles, quinoxalines, benzo[1,5]diazepines, and azolylthiazoles from o-phenylenediamines, highlighting the chemical utility of such compounds in creating biologically active molecules (Ibrahim, 2011).

- Knoevenagel Condensation in Anticancer Agents : Demonstrates the application of Knoevenagel condensation, a key reaction in synthesizing α, β-unsaturated ketones/carboxylic acids, towards developing anticancer agents, indicating the potential pharmaceutical relevance of complex molecules generated from such synthetic pathways (Tokala, Bora, & Shankaraiah, 2022).

Biological Applications and Importance

- DNA Binding and Photophysical Properties : Investigations into compounds that strongly bind to the minor groove of double-stranded B-DNA, like Hoechst 33258 and its analogues, demonstrate the biological relevance of synthetic compounds in understanding DNA interactions and potential therapeutic applications (Issar & Kakkar, 2013).

- Optoelectronic Materials from Heterocyclic Compounds : Research into quinazolines and pyrimidines for their application in optoelectronic materials underscores the importance of heterocyclic compounds in developing new materials for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGDGHBVWWWUGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424361 |

Source

|

| Record name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

134670-46-5 |

Source

|

| Record name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

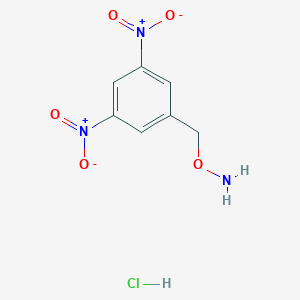

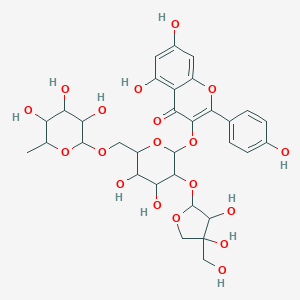

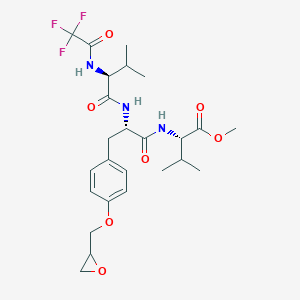

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)